molecular formula C13H20N2O B13096914 N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine

N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine

Cat. No.: B13096914
M. Wt: 220.31 g/mol
InChI Key: REZKVRABNPMLBP-UHFFFAOYSA-N
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Description

N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine is a chemical compound with the molecular formula C13H20N2O It is known for its unique structure, which includes a pyridine ring substituted with an ethoxy group and a cyclopentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine typically involves the reaction of 5-ethoxypyridine-2-carbaldehyde with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Methoxypyridin-2-yl)methyl)cyclopentanamine
  • N-((5-Chloropyridin-2-yl)methyl)cyclopentanamine
  • N-((5-Bromopyridin-2-yl)methyl)cyclopentanamine

Uniqueness

N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine is unique due to the presence of the ethoxy group on the pyridine ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different biological and chemical properties.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[(5-ethoxypyridin-2-yl)methyl]cyclopentanamine

InChI

InChI=1S/C13H20N2O/c1-2-16-13-8-7-12(15-10-13)9-14-11-5-3-4-6-11/h7-8,10-11,14H,2-6,9H2,1H3

InChI Key

REZKVRABNPMLBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1)CNC2CCCC2

Origin of Product

United States

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